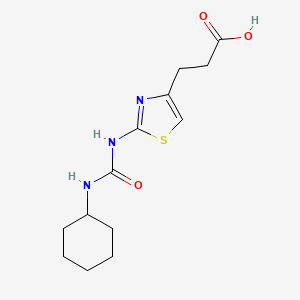
3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely to be a derivative of propanoic acid, which is a carboxylic acid, with a thiazole ring and a urea group attached. Thiazole is a heterocyclic compound that consists of a five-membered ring with sulfur and nitrogen atoms . Urea is an organic compound that plays a significant role in many biological processes, particularly in mammals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water . For example, thiazole rings can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as the carboxylic acid and urea groups would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystallography
- In crystallography, this compound, specifically in its febuxostat form, demonstrates interesting molecular interactions. The thiazole ring is nearly coplanar with the benzene ring, allowing for specific types of hydrogen bonding and π–π stacking in crystal structures (Wu et al., 2015).
Metal Complex Formation
- 3-(Thiazol-2-yl carbamoyl) propanoic acid, a related compound, has been used as a ligand in forming metal complexes with various metals such as Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes have been studied for their luminescent properties and biological activities, including antibacterial and antifungal potentials (Kanwal et al., 2020).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this chemical structure have been explored for their nematicidal, antibacterial, and antifungal activities. For example, a series of N-cyclohexylidene-N-phenylamines showed potential biological activity in these areas (Srinivas et al., 2008).
Organic Synthesis and Solar Cell Applications
- Novel organic sensitizers, including those with thiazole structures, have been engineered for solar cell applications. These sensitizers demonstrate high efficiency in photon to current conversion, indicating their potential in renewable energy technologies (Kim et al., 2006).
Antimicrobial and Anticancer Research
- Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel indole-based scaffolds with N-(substituted-phenyl)butanamides exhibited significant inhibitory potential against urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
Additional Studies
- Other studies have explored its use in synthesizing new compounds with potential biological activities, such as antitumor agents, and in investigating the solvent effects on crystallization processes of related compounds (Andreani et al., 1983), (Kitamura & Horimoto, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-11(18)7-6-10-8-20-13(15-10)16-12(19)14-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUQAROMPLWTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)
![3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2775432.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2775433.png)

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)
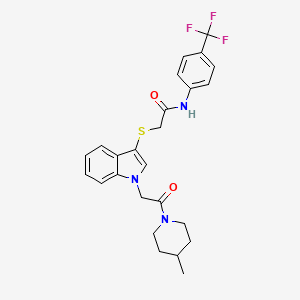

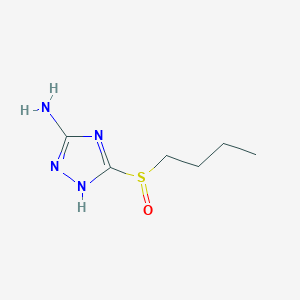
![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
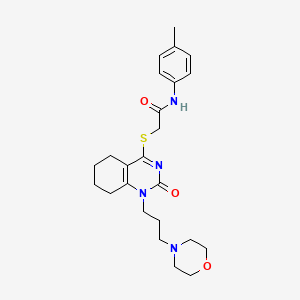
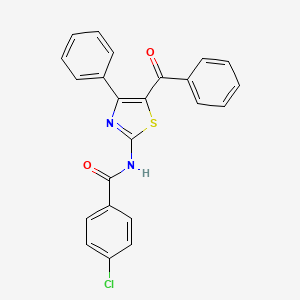
![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)